4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
Description
The compound 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted at position 2 with a pyrrolidine group and at position 4 with a piperazine moiety. The piperazine is further functionalized with a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group. This structure combines heterocyclic diversity (pyrimidine, pyrrolidine, piperazine, and oxazole) into a single scaffold, which is characteristic of bioactive molecules targeting enzymes or receptors requiring multipoint interactions.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-16(15(2)25-21-14)13-22-9-11-23(12-10-22)17-5-6-19-18(20-17)24-7-3-4-8-24/h5-6H,3-4,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQFPARKUYNWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperazine-Oxazole Derivatives
Compounds sharing the 3,5-dimethyl-1,2-oxazol-4-ylmethyl-piperazine fragment are highlighted in . These include:
| Compound ID | Molecular Formula | Molecular Weight | Core Structure | Substituent on Piperazine |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₇N₇O | 393.47 g/mol | Pyrimidine | 3,5-Dimethyl-1,2-oxazol-4-ylmethyl |
| Y501-1838 | C₂₁H₂₃N₃O₅S | 429.49 g/mol | Furan-2-carbonyl | Benzenesulfonyl |
| Y501-1837 | C₂₂H₂₅N₃O₅S | 443.52 g/mol | Furan-2-carbonyl | 4-Methylbenzenesulfonyl |
Key Observations :
- The target compound’s pyrimidine core distinguishes it from Y501-1837/1838, which feature furan-carbonyl groups.
Pyrimidine-Based Analogs
Pyrimidine derivatives in (e.g., C1–C7) and (e.g., thieno[3,2-d]pyrimidines) share structural motifs with the target compound:
Key Observations :
- The quinoline-based compounds (C1–C7) prioritize aromatic substituents for π-π stacking in enzyme active sites, whereas the target compound uses a flexible pyrrolidine group, which may enhance solubility .
- Thienopyrimidines in demonstrate that morpholino and indazole groups enhance kinase binding, suggesting that the target’s oxazole-piperazine fragment could serve a similar role in target engagement .
Pyrazolo-Pyrimidine Derivatives
describes pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. While these share a pyrimidine core, their fused pyrazole/triazole rings differ from the target compound’s substitutions:
Key Observations :
- Pyrazolo-pyrimidines often exhibit tautomerism and isomerization (e.g., compounds 6–9 in ), which can affect binding specificity. The target compound’s rigid pyrrolidine and oxazole groups may reduce such conformational variability .
Research Findings and Data Gaps
- Its pyrrolidine group may confer unique selectivity compared to morpholino or halogenated analogs .
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